Z-Astd-fmk Potently Abrogates EMAP II Release Unlike Caspase-3 and Caspase-1 Inhibitors
In a direct head-to-head comparison, Z-Astd-fmk completely abrogated the release of mature 23-kDa EMAP II at 100 µM, as measured by Western blot. Under identical conditions, the caspase-3 inhibitor Z-DEVD-CMK showed only a weak inhibitory effect, and the caspase-1 inhibitor Z-YVAD-CMK exhibited only a slight diminishment of processing [1]. This demonstrates that the enzyme responsible for pro-EMAP II cleavage is distinct from caspase-3 and caspase-1 and that Z-Astd-fmk is the preferred tool for its specific inhibition.
| Evidence Dimension | Inhibition of mature EMAP II (23 kDa) release |
|---|---|
| Target Compound Data | Complete abrogation (band not detectable) at 100 µM |
| Comparator Or Baseline | Z-DEVD-CMK: weak inhibition; Z-YVAD-CMK: slight inhibition only at 100 µM |
| Quantified Difference | Z-Astd-fmk achieved complete blockade vs. weak to marginal inhibition by comparators at equivalent top concentrations. |
| Conditions | 32D myeloid cells deprived of IL-3 to induce apoptosis; inhibitors added at 1, 3, 10, and 100 µM; Western blot analysis of supernatants 24 h later. |
Why This Matters
This proves that generic caspase-3 or caspase-1 inhibitors cannot substitute for Z-Astd-fmk in studies requiring selective blockade of EMAP II release.
- [1] Knies, U.E., Behrensdorf, H.A., Mitchell, C.A., Deutsch, U., Risau, W., Drexler, H.C., & Clauss, M. (1998). Regulation of endothelial monocyte-activating polypeptide II release by apoptosis. Proceedings of the National Academy of Sciences, 95(21), 12322-12327. View Source
